3,4-Phenanthrenediyl bissulfate
Description
3,4-Phenanthrenediyl bissulfate is a sulfated aromatic compound characterized by a phenanthrene backbone with sulfate groups (-SO₄) attached at the 3rd and 4th positions. This structural configuration enhances its polarity and solubility in aqueous environments, making it relevant in biochemical and pharmacological studies. While direct literature on this specific compound is sparse, sulfated aromatic derivatives are widely studied for their roles in modulating biological processes, including enzyme inhibition, anti-inflammatory activity, and interactions with cellular membranes .
Properties
Molecular Formula |
C14H8O8S2-2 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
(3-sulfonatooxyphenanthren-4-yl) sulfate |
InChI |
InChI=1S/C14H10O8S2/c15-23(16,17)21-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)22-24(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)/p-2 |
InChI Key |
GSZDNVOCMMHYTL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)OS(=O)(=O)[O-])OS(=O)(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Quercetin Bissulfate Derivatives
Quercetin 3,3’-bissulfate and quercetin 3,4’-bissulfate (MW: 462.96 g/mol) are flavonoid-based sulfated compounds. Key differences include:
- Molecular Backbone : Quercetin derivatives feature a flavone core, whereas 3,4-phenanthrenediyl bissulfate is based on a polycyclic aromatic hydrocarbon (phenanthrene).
- Biological Activity : Quercetin bissulfates exhibit anti-inflammatory and hepatoprotective effects, as demonstrated in studies on carbon tetrachloride-induced liver fibrosis . Similar mechanisms may apply to phenanthrene sulfates, but empirical data are lacking.
- Retention Time : Quercetin bissulfates elute at ~13.8 min in HPLC analyses under specific conditions, suggesting distinct chromatographic behavior compared to phenanthrene derivatives .
Sulfated Glycolipids
Gangliotriaosylceramide 113-sulfate (Ggose3CerS04) and galactosylceramide 13-sulfate (GalCerS04) are sulfated glycolipids analyzed in membrane biochemistry . While structurally distinct from 3,4-phenanthrenediyl bissulfate, these compounds highlight the role of sulfate groups in lipid-protein interactions and cellular signaling.
- Functional Role : Sulfated glycolipids bind thrombospondin and modulate cell adhesion, whereas phenanthrene sulfates may interact with hydrophobic pockets in enzymes or receptors.
- Analytical Detection: Both classes are detectable via orcinol-H₂SO₄ staining, but sulfated phenanthrenes likely require mass spectrometry for precise identification due to their smaller size and lack of carbohydrate moieties .
Data Table: Key Properties of Sulfated Compounds
Research Findings and Limitations
- Structural Insights: Sulfation at adjacent positions (e.g., 3,4 in phenanthrene) may enhance charge density and solubility compared to mono-sulfated analogs.
- Gaps in Data : Direct studies on 3,4-phenanthrenediyl bissulfate are absent in the provided literature. Existing comparisons rely on proxy compounds like quercetin bissulfates and sulfated glycolipids .
- Contradictions: While sulfated flavonoids and glycolipids demonstrate clear biological roles, phenanthrene derivatives’ mechanisms remain speculative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
